molecular formula C13H7Br2NOS B274201 (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

Katalognummer B274201
Molekulargewicht: 385.08 g/mol
InChI-Schlüssel: ATGHSIUUXCWJAU-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one, also known as DBNBr, is a synthetic compound that has been widely used in scientific research for its unique properties.

Wirkmechanismus

The mechanism of action of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is based on its ability to bind to amyloid fibrils. The compound contains a benzothiazole moiety, which is known to interact with the hydrophobic core of amyloid fibrils. The dibromocyclohexa-2,4-dien-1-one group in (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one provides a conjugated system that enhances the fluorescence signal upon binding to amyloid fibrils. The resulting fluorescence signal can be detected using a variety of imaging techniques, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been shown to have minimal biochemical and physiological effects in vitro and in vivo. The compound has low toxicity and does not affect cell viability or proliferation. In addition, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one does not interfere with the normal function of proteins or other cellular components. These properties make (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one a safe and reliable tool for studying protein aggregates in biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is its ability to selectively bind to amyloid fibrils. This allows researchers to specifically target and image protein aggregates, which can be difficult to detect using other methods. In addition, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has a strong fluorescence signal, which makes it easy to detect and quantify amyloid fibrils in biological samples.
One limitation of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilutions for experiments. In addition, the fluorescence signal of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one can be affected by environmental factors, such as pH and temperature. These limitations should be taken into consideration when designing experiments using (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one.

Zukünftige Richtungen

There are several future directions for the use of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in scientific research. One area of interest is the development of new imaging techniques that can detect and quantify protein aggregates in vivo. (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has the potential to be used in combination with other imaging agents to provide a more comprehensive view of protein aggregation in biological systems.
Another area of interest is the development of new compounds based on the structure of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one. These compounds could have improved solubility and fluorescence properties, which would make them more useful for studying protein aggregates in biological systems.
Finally, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one could be used to study the effects of potential therapeutic agents on protein aggregation. By monitoring the fluorescence signal of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in the presence of therapeutic agents, researchers could determine the efficacy of these agents in preventing or reducing protein aggregation in vitro and in vivo.
Conclusion
In conclusion, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a valuable tool for studying protein aggregates in scientific research. The compound has a well-established synthesis method, selective binding to amyloid fibrils, and minimal biochemical and physiological effects. While there are limitations to its use, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has the potential to be used in a variety of future research directions, including the development of new imaging techniques and compounds for studying protein aggregation.

Synthesemethoden

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is synthesized by reacting 2,4-dibromocyclohexa-2,4-dien-1-one with 2-aminobenzothiazole in the presence of a base. The reaction yields a yellow powder that is purified by recrystallization. The synthesis method for (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been well established and is easily reproducible.

Wissenschaftliche Forschungsanwendungen

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been widely used in scientific research for its ability to act as a fluorescent probe for detecting and imaging protein aggregates. Protein aggregates are associated with a number of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been shown to selectively bind to amyloid fibrils, which are the hallmark of these diseases, and emit a strong fluorescence signal. This makes (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one a valuable tool for studying the formation and progression of protein aggregates in vitro and in vivo.

Eigenschaften

Produktname

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

Molekularformel

C13H7Br2NOS

Molekulargewicht

385.08 g/mol

IUPAC-Name

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H7Br2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,16H/b13-8+

InChI-Schlüssel

ATGHSIUUXCWJAU-MDWZMJQESA-N

Isomerische SMILES

C1=CC=C2C(=C1)N/C(=C\3/C=C(C=C(C3=O)Br)Br)/S2

SMILES

C1=CC=C2C(=C1)NC(=C3C=C(C=C(C3=O)Br)Br)S2

Kanonische SMILES

C1=CC=C2C(=C1)NC(=C3C=C(C=C(C3=O)Br)Br)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.